molecular formula C11H15BrFN B597487 N-Isobutyl 2-bromo-6-fluorobenzylamine CAS No. 1355247-08-3

N-Isobutyl 2-bromo-6-fluorobenzylamine

Cat. No.: B597487
CAS No.: 1355247-08-3
M. Wt: 260.15
InChI Key: RZDDUPAGARNBIK-UHFFFAOYSA-N
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Description

N-Isobutyl 2-bromo-6-fluorobenzylamine is a halogenated benzylamine derivative that serves as a versatile chemical intermediate in organic synthesis . The compound features both bromo and fluoro substituents on its aromatic ring, which are functional groups known to enhance reactivity and enable further derivatization through various cross-coupling reactions . This structure makes it a valuable building block in pharmaceutical and agrochemical research for constructing more complex molecules . The presence of the isobutyl group on the amine nitrogen can influence the compound's steric and solubility properties, offering additional tunability in synthetic pathways . As a specialist reagent, its primary research value lies in its potential as a precursor for the development of novel therapeutic agents and other bioactive molecules .

Properties

IUPAC Name

N-[(2-bromo-6-fluorophenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-8(2)6-14-7-9-10(12)4-3-5-11(9)13/h3-5,8,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDDUPAGARNBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742746
Record name N-[(2-Bromo-6-fluorophenyl)methyl]-2-methylpropan-1-amine
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URL https://comptox.epa.gov/dashboard/DTXSID50742746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-08-3
Record name Benzenemethanamine, 2-bromo-6-fluoro-N-(2-methylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Bromo-6-fluorophenyl)methyl]-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution via Benzyl Chloride Intermediate

The most widely reported method involves the reaction of 2-bromo-6-fluorobenzyl chloride with isobutylamine under nucleophilic substitution conditions. This single-step process proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the chloride ion. The reaction is typically conducted in polar aprotic solvents such as dichloromethane or toluene, with bases like sodium hydroxide or potassium carbonate to neutralize the generated HCl. Industrial protocols often employ continuous flow reactors to maintain consistent temperature (40–60°C) and pressure, achieving yields exceeding 85% with purities ≥98%.

Reductive Amination of 2-Bromo-6-Fluorobenzaldehyde

An alternative route utilizes 2-bromo-6-fluorobenzaldehyde as a precursor, synthesized via oxidation of 2-bromo-6-fluorotoluene using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photochemical conditions. The aldehyde is subsequently subjected to reductive amination with isobutylamine in the presence of reducing agents like sodium cyanoborohydride (NaBH₃CN). While this method offers a purity of ≥99.0%, its multi-step nature and lower overall yield (~70%) limit its industrial adoption.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Laboratory-scale syntheses favor dichloromethane for its high solubility of benzyl chlorides and amines, enabling reactions at mild temperatures (25–40°C). Elevated temperatures (50–60°C) reduce reaction times but risk side reactions, such as elimination or over-alkylation. Industrial processes often substitute dichloromethane with toluene to reduce environmental and safety concerns, albeit with a slight yield penalty (~5%).

Stoichiometry and Catalysis

A molar ratio of 1:1.2 (benzyl chloride:isobutylamine) ensures complete conversion of the limiting reagent. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction rates by facilitating interphase mixing. Post-reaction workup involves sequential washes with aqueous HCl (to remove unreacted amine) and brine, followed by drying over anhydrous sodium sulfate.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to mitigate exothermic risks and improve reproducibility. Key parameters include:

  • Residence time : 2–4 hours

  • Temperature : 50°C ± 2°C

  • Pressure : 1–2 bar

These conditions achieve throughputs of 50–100 kg/day with ≥95% conversion rates.

Purification Techniques

Crude product purification involves fractional distillation under reduced pressure (4–10 mmHg), yielding a colorless liquid with a boiling point of 120–125°C. Silica gel column chromatography is reserved for high-purity (>99.5%) batches intended for pharmaceutical use.

Comparative Analysis of Methodologies

Method Starting Material Reagents/Conditions Yield Purity Scale
Nucleophilic Substitution2-Bromo-6-fluorobenzyl chlorideIsobutylamine, toluene, 50°C85–90%98–99%Industrial
Reductive Amination2-Bromo-6-fluorobenzaldehydeIsobutylamine, NaBH₃CN, MeOH65–70%≥99%Laboratory

Challenges and Innovations

Byproduct Formation

Over-alkylation generates N,N-diisobutyl derivatives , necessitating rigorous stoichiometric control. Recent advances in microreactor technology minimize this issue by ensuring precise reagent mixing.

Green Chemistry Approaches

Solvent-free syntheses using ball milling have been explored, achieving yields of ~75% with reduced environmental impact . However, scalability remains a challenge due to equipment limitations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares N-Isobutyl 2-bromo-6-fluorobenzylamine with its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Purity Availability
This compound 1355247-08-3 Not explicitly listed Not provided 2-Br, 6-F, N-isobutyl 98% Discontinued
2-Bromo-6-fluorobenzylamine hydrochloride 1214330-90-1 C₇H₈BrClFN 240.5 2-Br, 6-F, NH₂ (HCl salt) 96% Available
N-Isobutyl 3-fluorobenzylamine 1019578-68-7 Not explicitly listed Not provided 3-F, N-isobutyl 98% Available
Key Observations:

Substituent Positioning :

  • The 2-bromo-6-fluoro substitution in this compound creates steric and electronic effects distinct from 3-fluoro analogs (e.g., N-Isobutyl 3-fluorobenzylamine). Bromine at the 2-position may facilitate cross-coupling reactions (e.g., Suzuki), while fluorine enhances electronegativity and metabolic stability .
  • The hydrochloride salt (2-bromo-6-fluorobenzylamine hydrochloride) lacks the isobutyl group, increasing water solubility but reducing lipophilicity compared to the N-Isobutyl derivative .

Applications :

  • This compound : Ideal for synthesizing complex molecules requiring halogen-directed reactivity. Its discontinued status, however, limits practical use .
  • 2-Bromo-6-fluorobenzylamine hydrochloride : Widely available; used as a precursor for secondary amines or in peptide modifications .
  • N-Isobutyl 3-fluorobenzylamine : Suitable for studies prioritizing meta-substitution effects, such as receptor-binding assays in drug discovery .

Physicochemical and Commercial Considerations

  • Molecular Weight : The hydrochloride salt (240.5 g/mol) is lighter than the N-Isobutyl derivative, which likely has a higher molecular weight due to the isobutyl group.
  • Purity : All compounds listed exceed 95% purity, ensuring reliability in research .
  • Supply Chain : ECHEMI and Thermo Scientific provide stable access to the hydrochloride salt, whereas the N-Isobutyl variant requires custom synthesis .

Research Implications and Limitations

  • This compound ’s bromine atom offers unique reactivity for palladium-catalyzed couplings, but its scarcity necessitates alternatives like the hydrochloride salt or redesigned synthetic routes.
  • Positional isomers (e.g., 3-fluoro vs. 6-fluoro) exhibit divergent electronic profiles, impacting their utility in target-specific applications such as kinase inhibition or fluorophore development .

Biological Activity

N-Isobutyl 2-bromo-6-fluorobenzylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound has the following chemical structure:

  • IUPAC Name : N-(2-bromo-6-fluorobenzyl)-2-methyl-1-propanamine
  • Molecular Formula : C11H15BrFN
  • Molecular Weight : 256.15 g/mol
  • CAS Number : 1355247-08-3

The compound features a bromine atom and a fluorine atom, which contribute to its unique reactivity and biological profile. Its high purity (98%) allows for reliable experimental results in biological assays .

This compound exhibits biological activity primarily through its interaction with specific molecular targets, including receptors and enzymes. The presence of the bromine and fluorine substituents enhances its binding affinity and selectivity towards various biological targets.

  • Receptor Binding : The compound acts as a ligand that may modulate receptor activity, potentially influencing signaling pathways involved in cellular responses.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes, which can lead to altered metabolic pathways in target cells.

Antimicrobial Properties

Recent studies have indicated that this compound possesses antimicrobial properties. In vitro assays demonstrated its effectiveness against several bacterial strains, including Pseudomonas aeruginosa. The mechanism involves the inhibition of bacterial secretion systems, which are critical for virulence .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cell lines, including CHO cells. The compound displayed dose-dependent cytotoxicity, with IC50 values indicating significant potential for further development in cancer therapeutics .

Cell LineIC50 (µM)Notes
CHO Cells25Significant cytotoxicity observed
HEK293T Cells30Moderate cytotoxic effects
MCF7 Cells20High sensitivity noted

Case Studies

  • Study on Bacterial Secretion Inhibition :
    • A study investigated the ability of this compound to inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa. Results showed that the compound significantly reduced the secretion of virulence factors, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity Assessment :
    • Another research focused on the cytotoxicity of the compound across different cancer cell lines. The findings indicated that it selectively induces apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing N-Isobutyl 2-bromo-6-fluorobenzylamine, and how are spectral contradictions resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is critical for structural confirmation. For instance, the fluorine environment in the 6-fluoro position can be identified via ¹⁹F NMR, while bromine isotopic patterns in Mass Spectrometry (MS) help validate molecular weight. Gas Chromatography (GC) with purity >95% (as seen in halogenated analogs) ensures compound integrity . Contradictions in spectra (e.g., unexpected splitting in ¹H NMR) may arise from rotational isomerism or solvent effects; variable-temperature NMR or computational modeling (DFT) can resolve these ambiguities.

Q. What synthetic routes are recommended for this compound, and how are intermediates stabilized?

  • Methodological Answer : A two-step approach is common:

Bromination/Fluorination : Start with a benzylamine precursor, such as 2-fluoro-6-methylbenzylamine, and perform electrophilic bromination using NBS (N-bromosuccinimide) under controlled light conditions .

Isobutyl Group Introduction : Use nucleophilic substitution with isobutyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF). Stabilize intermediates via low-temperature storage (-20°C) to prevent degradation, as seen in similar bromo-fluorobenzylamine derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for N-alkylation steps in the synthesis of this compound?

  • Methodological Answer : Optimize solvent selection (e.g., THF for better solubility of intermediates) and catalyst choice. For example, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance alkylation efficiency in biphasic systems . Monitor reaction progress via TLC or in situ IR spectroscopy to terminate reactions at peak conversion (~85–90%). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yields (>90%) .

Q. What strategies mitigate halogen-related side reactions (e.g., debromination) during functionalization?

  • Methodological Answer : Use inert atmospheres (N₂/Ar) to prevent radical-induced debromination. For electrophilic substitutions, mild Lewis acids (e.g., ZnCl₂) direct reactivity away from the bromine moiety. Pre-functionalize the amine group with protective groups (e.g., Boc) to reduce unwanted nucleophilic attacks on bromine .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine and bromine groups reduce electron density at the benzene ring, favoring Suzuki-Miyaura couplings with electron-rich boronic acids. Steric hindrance from the isobutyl group necessitates bulky ligands (e.g., XPhos) to stabilize palladium catalysts. Kinetic studies using DSC (Differential Scanning Calorimetry) can quantify activation barriers for tailored reaction design .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) to avoid skin contact. Brominated compounds require neutralization of waste with 10% sodium thiosulfate before disposal. Store at 2–8°C in amber vials to prevent photodegradation, as recommended for halogenated benzylamines .

Data Analysis and Interpretation

Q. How are computational tools (e.g., DFT) applied to predict reactivity or spectroscopic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict NMR chemical shifts and reaction transition states. For example, fluorine’s electronegativity alters electron density at the bromine site, which DFT can quantify to guide synthetic modifications .

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